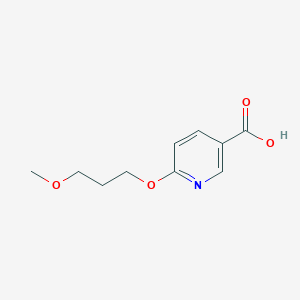![molecular formula C10H20ClNO B1421024 4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride CAS No. 1185044-73-8](/img/structure/B1421024.png)
4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride
Vue d'ensemble
Description
4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride is a chemical compound with the molecular formula C11H21NO•HCl and a molecular weight of 219.75 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride can be represented as CC(=CCOCC1CCNCC1)C.Cl . This structure indicates that the compound contains a piperidine ring, which is a common structure in many pharmaceuticals and other bioactive compounds.Applications De Recherche Scientifique
1. Molecular Structure Analysis
The molecular and crystal structures of various piperidine derivatives, including those similar to 4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride, have been a subject of study. For instance, Khan et al. (2013) examined the structure of a compound synthesized from piperidine, highlighting the importance of hydrogen bonding and C-H…π interactions in its crystal lattice (Khan et al., 2013). Similarly, Kuleshova and Khrustalev (2000) investigated the molecular and crystal structures of hydroxy derivatives of hydropyridine and their hydrogen bonding influences (Kuleshova & Khrustalev, 2000).
2. Synthesis and Bioactivity
Piperidine derivatives have been synthesized and evaluated for various biological activities. For instance, Rameshkumar et al. (2003) synthesized 2,6-diaryl-3-methyl-4-piperidones and evaluated their analgesic, local anaesthetic, and antifungal activities (Rameshkumar et al., 2003). Harini et al. (2014) developed novel piperidin-4-one oxime esters and assessed their antioxidant and antimicrobial potential (Harini et al., 2014).
3. Chemical Synthesis and Characterization
The chemical synthesis and characterization of piperidine derivatives are crucial for understanding their properties and potential applications. For instance, Merugu et al. (2010) described the microwave-assisted synthesis of certain piperidin-1-yl derivatives and evaluated their antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010). Gonzalez-Gomez et al. (2008) utilized cross-metathesis to synthesize chiral piperidines, a key method in the development of pharmaceuticals (Gonzalez-Gomez, Foubelo, & Yus, 2008).
4. Application in Sensor Technology
Piperidine derivatives have been used in sensor technology. For example, Wang et al. (2014) developed hydrazide-based fluorescent probes using piperidin-4-ylidene derivatives for the detection of metal ions in aqueous solutions (Wang et al., 2014).
5. Role in Pharmaceutical Development
Compounds similar to 4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride have been investigated for their potential in pharmaceutical applications. For instance, the role of piperidine derivatives in the synthesis of HIV entry inhibitors has been studied by Watson et al. (2005), demonstrating the significance of these compounds in developing antiviral therapies (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).
Propriétés
IUPAC Name |
4-(3-methylbut-2-enoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-9(2)5-8-12-10-3-6-11-7-4-10;/h5,10-11H,3-4,6-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBCXPPXETZWLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1CCNCC1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride](/img/structure/B1420941.png)
![N-[(2-{imidazo[1,2-a]pyridin-2-ylmethoxy}phenyl)methylidene]hydroxylamine](/img/structure/B1420942.png)
![N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B1420944.png)


![2-{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1420951.png)
![4-({[1-(Ethanesulfonyl)piperidin-4-yl]carbamoyl}amino)benzoic acid](/img/structure/B1420952.png)




![2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide](/img/structure/B1420962.png)
![2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B1420963.png)
